molecular formula C6H12O3 B1674787 L-Leucic acid CAS No. 13748-90-8

L-Leucic acid

Cat. No.: B1674787
CAS No.: 13748-90-8
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-YFKPBYRVSA-N
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Description

(S)-2-hydroxy-4-methylpentanoic acid is the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Derived from the metabolism of the branched-chain amino acids, it belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites. It is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a (R)-2-hydroxy-4-methylpentanoic acid.
L-Leucic acid is a natural product found in Brassica napus and Aeromonas veronii with data available.

Mechanism of Action

L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine . This compound has been studied for its various biological effects, including its role in muscle recovery and its antibacterial properties .

Target of Action

This compound primarily targets skeletal muscle cells and certain bacteria. In muscle cells, it has been shown to improve muscle recovery after immobilization-induced atrophy . In bacteria, it has demonstrated antibacterial efficacy against some important bacteria associated with food quality and safety .

Mode of Action

In muscle cells, this compound appears to maintain an increased rate of protein synthesis, which aids in muscle recovery . In bacteria, this compound exerts its activity via penetration of the bacterial cell membranes, causing depolarization, rupture of membranes, subsequent leakage of cellular contents, and ultimately, cell death .

Biochemical Pathways

This compound is a product of the leucine degradation pathway . It is involved in the regulation of protein synthesis via the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cell growth and metabolism.

Result of Action

The result of this compound’s action depends on the target. In muscle cells, it helps improve muscle recovery after immobilization-induced atrophy by maintaining an increased rate of protein synthesis . In bacteria, it causes cell death, making it a potential antibacterial agent against food spoilage and food-borne pathogenic bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of food preservation, the effectiveness of this compound as an antibacterial agent may depend on factors such as pH, temperature, and the presence of other compounds

Biochemical Analysis

Biochemical Properties

L-Leucic acid interacts with various enzymes, proteins, and other biomolecules. It is known to increase protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This interaction plays a crucial role in regulating cell growth and metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . This provides energy for protein synthesis while inhibiting protein degradation . The compound also affects cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It activates the mTOR signaling pathway, which is central to its role in increasing protein synthesis . The activation of mTORC1 by this compound is a consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following the transport .

Metabolic Pathways

This compound is involved in several metabolic pathways. Approximately 80% of Leucine, from which this compound is derived, is normally used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The activation of mTORC1 by this compound is a consequence of cellular uptake by LAT1 and the subsequent activation of mTORC1 .

Subcellular Localization

Given its role in activating the mTOR signaling pathway, it can be inferred that it may be localized in areas where this pathway is active .

Properties

IUPAC Name

(2S)-2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884643
Record name Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyisocaproic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13748-90-8
Record name L-Leucic acid
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Record name Leucic acid, L-
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Record name L-Leucic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-
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Record name Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-
Source EPA DSSTox
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Record name L-2-hydroxy-4-methylvaleric acid
Source European Chemicals Agency (ECHA)
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Record name LEUCIC ACID, L-
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Record name Hydroxyisocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

78 - 80 °C
Record name Hydroxyisocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of L-leucic acid in the structure of cryptophycins?

A1: this compound constitutes unit D, one of the four building blocks of cryptophycins [, ]. These molecules are cyclic depsipeptides, meaning they contain both amide and ester bonds within their ring structure. This compound contributes to this structure through its carboxylic acid group forming an ester linkage.

Q2: How does the stereochemistry of this compound impact cryptophycin activity?

A2: While the provided research doesn't directly investigate modifications to the this compound portion, it highlights the importance of stereochemistry in cryptophycin activity. The total synthesis of cryptophycins C and D revealed that the α-amino acid unit must be in the D-configuration for potent activity []. This suggests that altering the stereochemistry of other units, including this compound, could significantly impact the overall conformation and thus the biological activity of cryptophycins.

Q3: Does the presence of this compound influence the synthesis of cryptophycins?

A4: The total synthesis of cryptophycins C and D employed a convergent approach, coupling pre-assembled units []. While the research doesn't specify challenges directly related to this compound incorporation, it highlights the importance of stereochemical control during the coupling and cyclization steps to obtain the desired biologically active configuration.

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